molecular formula C15H13NO2S B3236131 Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- CAS No. 13623-26-2

Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-

Cat. No.: B3236131
CAS No.: 13623-26-2
M. Wt: 271.3 g/mol
InChI Key: VLQPVLYBCANCQI-UHFFFAOYSA-N
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Description

Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- is a derivative of phenothiazine, a class of organic compounds known for their diverse biological activities. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methoxy group at the 7th position and an ethanone group at the 1st position of the phenothiazine ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine derivatives, including ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-, typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine reacts with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . Another method involves the reaction of phenothiazine with acyl chlorides in toluene, followed by deacylation under reflux with alcoholic potassium hydroxide (KOH) or hydrochloric acid (HCl) in ethanol .

Industrial Production Methods

Industrial production of phenothiazine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- involves its interaction with various molecular targets. Phenothiazine derivatives are known to act on dopaminergic, serotonergic, and histaminergic receptors. They can block dopamine receptors, leading to antipsychotic effects, and inhibit histamine receptors, resulting in antihistaminic activity. The compound’s interaction with these receptors and pathways underlies its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- is unique due to the presence of the methoxy group at the 7th position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may enhance its efficacy and reduce side effects compared to other phenothiazine derivatives .

Properties

IUPAC Name

1-(7-methoxy-10H-phenothiazin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-9(17)10-3-6-14-13(7-10)16-12-5-4-11(18-2)8-15(12)19-14/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQPVLYBCANCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263631
Record name 1-(7-Methoxy-10H-phenothiazin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-26-2
Record name 1-(7-Methoxy-10H-phenothiazin-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Methoxy-10H-phenothiazin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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